Cas no 1214102-07-4 (tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)
![tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate structure](https://ja.kuujia.com/scimg/cas/1214102-07-4x500.png)
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate 化学的及び物理的性質
名前と識別子
-
- CMCYEGNMPWXNQA-UHFFFAOYSA-N
- tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate
- tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate
- 1214102-07-4
- F5782-0008
- VU0520343-1
- tert-butyl N-[1-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methylamino]-1-oxopropan-2-yl]carbamate
- AKOS024518402
-
- インチ: 1S/C22H32N4O3/c1-14(23-21(28)29-22(2,3)4)20(27)26(5)16-12-10-15(11-13-16)19-24-17-8-6-7-9-18(17)25-19/h6-9,14-16H,10-13H2,1-5H3,(H,23,28)(H,24,25)
- InChIKey: JXXYZHBQBUOREJ-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC(C)C(N(C1CCC(C2NC3=CC=CC=C3N=2)CC1)C)=O
計算された属性
- 精确分子量: 400.24744090g/mol
- 同位素质量: 400.24744090g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 29
- 回転可能化学結合数: 7
- 複雑さ: 569
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 96.1Ų
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5782-0008-1mg |
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate |
1214102-07-4 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5782-0008-2μmol |
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate |
1214102-07-4 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5782-0008-5mg |
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate |
1214102-07-4 | 90%+ | 5mg |
$69.0 | 2023-05-20 | |
Life Chemicals | F5782-0008-5μmol |
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate |
1214102-07-4 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F5782-0008-2mg |
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate |
1214102-07-4 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5782-0008-3mg |
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate |
1214102-07-4 | 90%+ | 3mg |
$63.0 | 2023-05-20 | |
Life Chemicals | F5782-0008-4mg |
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate |
1214102-07-4 | 90%+ | 4mg |
$66.0 | 2023-05-20 |
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamateに関する追加情報
tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate
The compound tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate, with the CAS number 1214102-07-4, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which incorporates a benzodiazole moiety, a cyclohexane ring, and a carbamate group. The presence of these functional groups renders the compound versatile in its potential applications, particularly in drug design and material science.
Recent studies have highlighted the importance of benzodiazole-containing compounds in various biological systems. The benzodiazole ring, a key structural component of this compound, is known for its ability to participate in π-π interactions and hydrogen bonding, which are critical for molecular recognition and binding affinity. This makes tert-butyl N-[...]carbamate an attractive candidate for use as a scaffold in the development of bioactive molecules. Researchers have explored its potential as an intermediate in the synthesis of novel pharmaceutical agents, particularly in the context of anti-inflammatory and anticancer therapies.
The cyclohexane ring within the structure introduces rigidity and stability to the molecule, enhancing its pharmacokinetic properties. This feature is particularly advantageous in drug design, where maintaining the integrity of the molecule during metabolic processes is crucial. Additionally, the carbamate group at the terminus of the molecule contributes to its solubility and bioavailability, further enhancing its suitability for therapeutic applications.
From a synthetic perspective, the construction of this compound involves a series of carefully orchestrated reactions. The synthesis begins with the preparation of the benzodiazole derivative, followed by its coupling with a cyclohexane derivative through a reductive amination process. The final step involves the introduction of the tert-butyl carbamate group via nucleophilic substitution. This multi-step synthesis demonstrates the complexity and precision required to produce such specialized molecules.
In terms of applications, tert-butyl N-[...]carbamate has shown promise in several areas beyond traditional pharmacology. For instance, its ability to form self-assembled monolayers on various substrates has been explored for use in nanotechnology and surface modification. The molecule's unique combination of functional groups allows it to serve as a versatile building block for constructing advanced materials with tailored properties.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various conditions. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with biological targets. These computational studies have been instrumental in guiding experimental efforts and optimizing synthetic strategies.
In conclusion, tert-butyl N-[...]carbamate represents a cutting-edge chemical entity with multifaceted applications across diverse scientific disciplines. Its intricate structure and functional groups make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new aspects of its properties and potential uses, this compound is poised to play an increasingly significant role in advancing both scientific understanding and technological innovation.
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